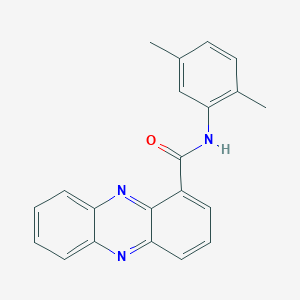

N-(2,5-二甲基苯基)吩嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

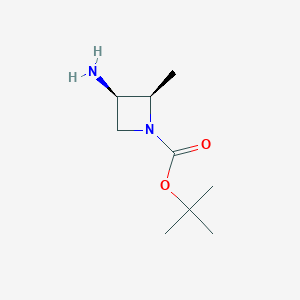

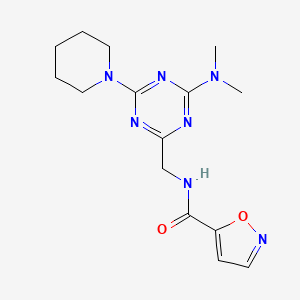

Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . It has attracted researchers’ attention due to its high biocontrol activity, leading to efforts in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .

Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A biocontrol bacterium with antagonistic activity towards fungal plant pathogens, designated as strain HT66, was isolated from the rice rhizosphere . The secondary metabolite produced by HT66 strain was identified as PCN through mass spectrometry, and 1H, 13C nuclear magnetic resonance spectrum .Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, suggesting that psrA and rpeA are PCN biosynthesis repressors . qRT-PCR analysis showed that the expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .科学研究应用

抗肿瘤应用

吩嗪-1-甲酰胺,包括 N-(2,5-二甲基苯基)吩嗪-1-甲酰胺衍生物,作为潜在的抗肿瘤剂已被研究。Rewcastle、Denny 和 Baguley (1987) 报道了取代吩嗪-1-甲酰胺的合成和评估,发现某些衍生物在体外和体内对 L1210 白血病、P388 白血病和刘易斯肺癌表现出显着的活性。发现这些化合物的细胞毒性与取代基团的吸电子能力呈正相关,突出了它们作为具有抗肿瘤特性的 DNA 插层剂的潜力 Rewcastle 等人,1987。

光物理行为

Zhang 等人(2015 年)探索了鞍形 N,N'-二取代-二氢二苯并[a,c]吩嗪(与 N-(2,5-二甲基苯基)吩嗪-1-甲酰胺相关的衍生物)的激发态构象和电子响应。他们的工作揭示了显着的非平面扭曲和大的斯托克斯位移发射,表明这些化合物在需要红色到深蓝色和白光生成的应用中的潜力。这项研究有助于理解吩嗪衍生物独特的光物理行为,这可能有利于设计新型光学材料 Zhang 等人,2015。

双重拓扑异构酶抑制

Vicker 等人(2002 年)合成并评估了一系列取代角苯并吩嗪对人小细胞肺癌细胞系的活性。这些化合物表现出有效的细胞毒活性,并具有规避多药耐药机制的能力,这可能是由于它们对拓扑异构酶 I 和 II 的双重抑制。这表明它们作为抗癌剂的应用靶向负责 DNA 拓扑的关键酶 Vicker 等人,2002。

抗生素特性

对吩嗪类抗生素(如吩嗪-1-甲酰胺)的研究揭示了它们超越抗菌活性的重要性。例如,Brisbane 等人(1987 年)比较了合成吩嗪-1-羧酸与天然获得的吩嗪类抗生素的物理化学性质,突出了其作为针对植物病原体的生物防治剂的潜力 Brisbane 等人,1987。

作用机制

Target of Action

N-(2,5-dimethylphenyl)phenazine-1-carboxamide, also known as PCN, is a phenazine derivative that has been found to have strong antagonistic effects on fungal phytopathogens . The primary targets of N-(2,5-dimethylphenyl)phenazine-1-carboxamide are certain key proteins in the fungal pathogen Rhizoctonia solani. These include NADPH nitrite reductase, ATP-binding cassette transporter, alpha/beta hydrolase family domain-containing protein, and NADPH–cytochrome P450 reductase .

Mode of Action

N-(2,5-dimethylphenyl)phenazine-1-carboxamide interacts with its targets by binding to these proteins, thereby inhibiting their normal function . This interaction leads to a series of changes in the pathogen, including cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .

Biochemical Pathways

The action of N-(2,5-dimethylphenyl)phenazine-1-carboxamide affects several biochemical pathways. The most prominently enriched metabolic pathways include ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . The compound’s action leads to downregulation of functions related to cellular structures, cell membrane functions, cellular nutrition, vacuole-mitochondrion membrane contact site, ATPase activity, pH, and anti-oxidation .

Pharmacokinetics

It is known that the compound is produced by certain bacterial strains, suggesting that it may be metabolized and excreted by these organisms .

Result of Action

The action of N-(2,5-dimethylphenyl)phenazine-1-carboxamide results in a decrease in the mycelial biomass and protein content of R. solani . Additionally, the compound’s action leads to a reduction in superoxide dismutase (SOD) activity, while peroxidase (POD) and cytochrome P450 activities are increased .

属性

IUPAC Name |

N-(2,5-dimethylphenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-13-10-11-14(2)19(12-13)24-21(25)15-6-5-9-18-20(15)23-17-8-4-3-7-16(17)22-18/h3-12H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFPDPBCJNFVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

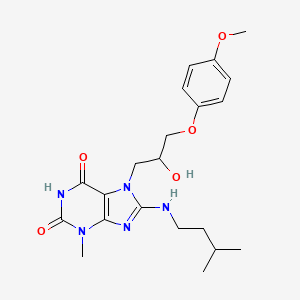

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2602332.png)

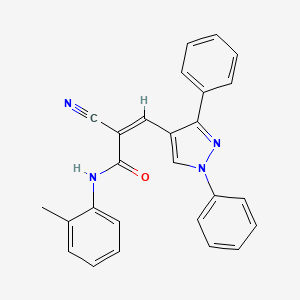

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2602335.png)

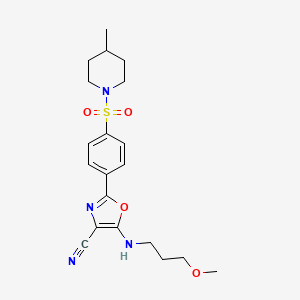

![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)

![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)